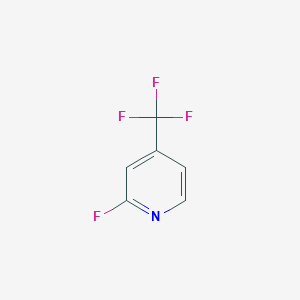![molecular formula C9H13NO B038570 Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) CAS No. 116679-54-0](/img/structure/B38570.png)
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is a heterocyclic compound that has a five-membered ring structure with a nitrogen atom in the ring. This compound has been synthesized by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The compound has attracted the attention of researchers due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) is not fully understood. However, it has been proposed that the compound may interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The compound may also undergo oxidation and reduction reactions in biological systems.
Biochemical and physiological effects:
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that the compound can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has a high degree of stability and selectivity. However, the compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI). One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the study of the compound's interactions with biomolecules and its potential as a drug candidate. Additionally, the compound's potential applications in materials science and nanotechnology should be explored.
Méthodes De Synthèse
The synthesis of Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been achieved by several methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of acid catalysts. The reaction yields the desired compound with a high degree of selectivity and purity. The compound has also been synthesized by other methods, including the reaction of 2-methylcyclopentanone with pyrrole in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, the compound has been used as a building block for the synthesis of complex organic molecules. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of biomolecules. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
116679-54-0 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-7-5-8-3-2-4-9(8)10(7)6-11/h2-3,6-9H,4-5H2,1H3 |
Clé InChI |
TUAPBVUPVQCZLN-UHFFFAOYSA-N |
SMILES |
CC1CC2C=CCC2N1C=O |
SMILES canonique |
CC1CC2C=CCC2N1C=O |
Synonymes |
Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



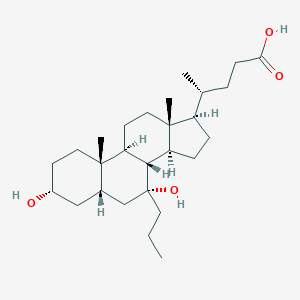
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

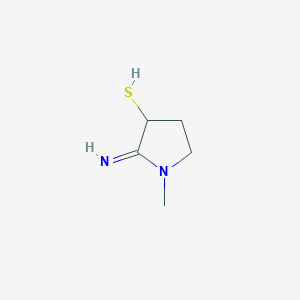

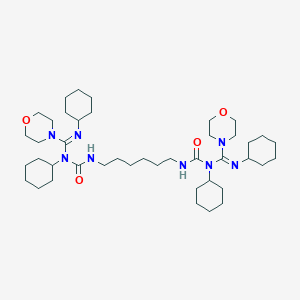
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

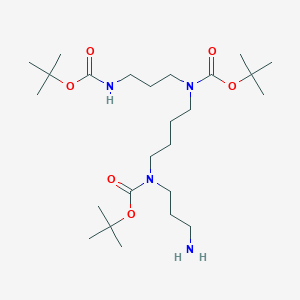
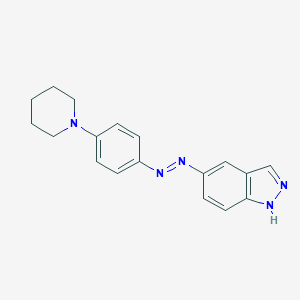
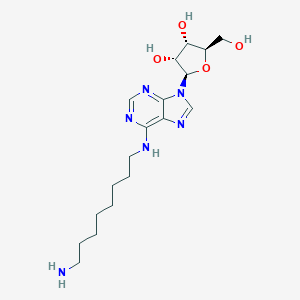
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

